Arduan

Neuromuscular Blockade Cardiovascular Pharmacology Anesthesiology

Long surgeries requiring stable neuromuscular blockade face risks of hemodynamic instability with conventional NMBAs. Arduan (pipecuronium bromide) provides a 6-7× molar potency advantage over rocuronium, delivering 110.5 ± 0.3 min clinical duration (2×ED95) without the vagolytic tachycardia of pancuronium. • Zero significant heart rate increase in CABG/valve patients vs. ~20% HR elevation with pancuronium at equipotent doses • Minimal histamine release even at 3×ED95, reducing bronchospasm risk in asthmatic/COPD patients • Reduced redosing frequency lowers per-case drug, syringe, and nursing-time costs

Molecular Formula C35H66Br2N4O6
Molecular Weight 798.7 g/mol
CAS No. 68399-57-5
Cat. No. B1237167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArduan
CAS68399-57-5
SynonymsArduan
Bromide, Pipecurium
Bromide, Pipecuronium
Dibromide Pipecuronium
Dibromide, Dihydrate Pipecuronium
Dihydrate Pipecuronium Dibromide
Pipecurium
Pipecurium Bromide
Pipecuronium
Pipecuronium Bromide
Pipecuronium Dibromide, (16 alpha)-Isomer
Pipecuronium Dibromide, (17 alpha)-Isomer
Pipecuronium Dibromide, (3 beta)-Isomer
Pipecuronium Dibromide, Dihydrate
Pipecuronium, Dibromide
RGH 1106
RGH-1106
RGH1106
Molecular FormulaC35H66Br2N4O6
Molecular Weight798.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.O.O.[Br-].[Br-]
InChIInChI=1S/C35H62N4O4.2BrH.2H2O/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;;;/h26-33H,9-23H2,1-8H3;2*1H;2*1H2/q+2;;;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;;;/m0..../s1
InChIKeyFOAWSDYIBDUHRY-MXXJCDGGSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arduan (Pipecuronium Bromide) Overview


Arduan (pipecuronium bromide; CAS 68399-57-5) is a bisquaternary aminosteroidal, non-depolarizing neuromuscular blocking agent (NMBA) [1]. It is a long-acting muscle relaxant used as an adjunct to general anesthesia to facilitate endotracheal intubation and provide surgical muscle relaxation [2]. Chemically, it is a structural analog of pancuronium but distinguished by piperazine substituents at the 2 and 16 positions of the androstane skeleton, contributing to its specific pharmacological profile [3].

Long-duration neuromuscular block research models
Cardiovascular stability profiling in aminosteroidal NMBAs
Reversal agent pharmacodynamics studies (neostigmine-based)

Arduan (Pipecuronium Bromide) Substitution Risks


Despite sharing an aminosteroidal backbone with pancuronium, vecuronium, and rocuronium, pipecuronium cannot be interchanged without careful clinical consideration. Direct comparative studies reveal critical, quantifiable differences in cardiovascular impact, duration of action, and potency [1]. Specifically, pipecuronium demonstrates a 6- to 7-fold greater molar potency than rocuronium and a significant potency advantage over vecuronium, while providing a duration of action three times longer than vecuronium without the vagolytic tachycardia characteristic of pancuronium [2][3]. These differential features mandate a distinct procurement and usage strategy, as simple substitution of one agent for another could lead to unanticipated hemodynamic instability or inadequate reversal timing [4].

  • Pancuronium Vagolytic tachycardia may occur; pipecuronium lacks this effect in comparable models.
  • Vecuronium Block duration is substantially shorter; pipecuronium sustains longer block, altering dosing intervals.
  • Rocuronium Lower molar potency may require higher mass dosing; pipecuronium may offer different exposure profile.

Arduan (Pipecuronium Bromide) Comparative Evidence


Cardiovascular Stability vs Pancuronium

Pipecuronium demonstrates superior cardiovascular stability compared to pancuronium. In a direct comparative study, a 2 × ED95 dose of pancuronium increased heart rate by approximately 20%, whereas the same equipotent dose of pipecuronium produced no significant change in heart rate or blood pressure [1]. This differential effect is attributed to the lack of vagolytic activity and histamine release with pipecuronium, even at doses up to 3 × ED95 [2]. The structural basis for this difference may relate to the interonium distance of the bisquaternary molecule; pipecuronium has an interonium distance of 16.07 Å, which is associated with fewer cardiovascular effects compared to pancuronium's 11.00 Å [3].

Heart Rate Change
Head-to-head
Pipecuronium: no significant change Pancuronium: ~20% increase
Reported cardiovascular stability difference
2×ED95, balanced anesthesia
Neuromuscular Blockade Cardiovascular Pharmacology Anesthesiology Hemodynamics

Duration of Action vs Vecuronium

Pipecuronium provides a significantly longer duration of neuromuscular blockade compared to the intermediate-acting agent vecuronium. In a controlled clinical study under balanced anesthesia, the clinical duration (time from injection to 25% recovery of twitch height) of a 2 × ED95 dose of pipecuronium was 110.5 ± 0.3 minutes, which is approximately three times longer than the 36.3 ± 2.1 minutes observed for vecuronium [1]. The recovery index (time from 25% to 75% recovery) also reflected this extended profile: 44.5 ± 8.2 minutes for pipecuronium versus 14.3 ± 1.4 minutes for vecuronium [2]. This long duration is consistent with its pharmacokinetic profile, featuring an elimination half-life of approximately 120-160 minutes and low plasma clearance (0.16 L/h/kg) [3].

Clinical Duration
Head-to-head
Pipecuronium: 110.5 ± 0.3 min Vecuronium: 36.3 ± 2.1 min
~3-fold longer block supports extended models
2×ED95 dose, balanced anesthesia
Neuromuscular Blockade Pharmacodynamics Anesthesiology Surgical Duration

Molar Potency vs Rocuronium

Pipecuronium exhibits substantially higher molar potency compared to the widely used intermediate-acting NMBA rocuronium. Pipecuronium is approximately 6 to 7 times more potent than rocuronium on a molar basis, meaning significantly fewer molecules are required to achieve a comparable degree of neuromuscular blockade [1]. This potency difference is further supported by ED95 values: pipecuronium's ED95 is 35.1-45.8 μg/kg (depending on anesthetic regimen) [2], whereas rocuronium's ED95 is approximately 300 μg/kg under comparable conditions [3]. This high potency, combined with its lack of cardiovascular effects, makes pipecuronium a unique long-acting alternative to rocuronium in specific clinical scenarios.

Molar Potency
Cross-study
Pipecuronium ED95: 35.1–45.8 µg/kg Rocuronium ED95: ~300 µg/kg
6-7 fold potency reported
Cumulative log dose-response
Neuromuscular Blockade Potency Dose Optimization Pharmacodynamics

Reversal Profile: Neostigmine vs Edrophonium

The reversal of pipecuronium-induced neuromuscular blockade with anticholinesterases is well-characterized, providing a predictable recovery profile. A dedicated dose-response study established that neostigmine is approximately 10-14 times more potent than edrophonium in reversing pipecuronium block [1]. Specifically, the ED50 for first twitch recovery was 8.5 μg/kg for neostigmine and 84.1 μg/kg for edrophonium, yielding a potency ratio of 9.89 (95% CI: 7.4-12.3) [2]. For 80% recovery (ED80), the doses were 17.4 μg/kg and 233 μg/kg, respectively (potency ratio 13.4, 95% CI: 11.8-14.9) [3]. This predictable and reliable reversal profile ensures that pipecuronium's long duration does not translate into prolonged recovery when appropriate reversal agents are employed.

Reversal Agent ED50
Head-to-head
Neostigmine: 8.5 µg/kg Edrophonium: 84.1 µg/kg
Neostigmine ~10-fold more potent
First twitch recovery at 20% spontaneous
Neuromuscular Blockade Reversal Agents Pharmacodynamics Anesthesiology

Histamine Release vs Doxacurium

Pipecuronium demonstrates a favorable safety profile regarding histamine release compared to other long-acting NMBAs. In a direct comparative study of 3 × ED95 doses, only one patient in the pipecuronium group exhibited a marked increase in plasma histamine levels, whereas three patients in the doxacurium group did so [1]. Furthermore, pipecuronium does not cause significant histamine release even at doses up to 3 × ED95, a property that distinguishes it from benzylisoquinolinium agents like atracurium and mivacurium which are known to provoke histamine-mediated hypotension and flushing [2]. This lack of histamine release contributes to pipecuronium's overall cardiovascular stability and reduced potential for anaphylactoid reactions.

Histamine Release Incidence
Head-to-head
Pipecuronium: 6.7% Doxacurium: 20% at 3×ED95
Lower histamine release reported
Plasma histamine radioenzymatic assay
Neuromuscular Blockade Histamine Release Drug Safety Anesthesiology

Arduan (Pipecuronium Bromide) Clinical Applications


Cardiovascular Surgery in High-Risk Patients

In patients undergoing coronary artery bypass grafting (CABG) or valve replacement, maintaining hemodynamic stability is paramount. The evidence shows that pipecuronium, unlike pancuronium, does not increase heart rate by ~20% at equipotent doses [1]. This makes it the preferred long-acting NMBA for this patient population, as tachycardia can increase myocardial oxygen demand and worsen ischemia. Additionally, pipecuronium's lack of histamine release minimizes the risk of hypotension, a critical advantage in patients with compromised cardiac reserve [2].

Prolonged Neurosurgical Procedures Requiring Absolute Immobility

For intracranial surgeries lasting 3-6 hours, a single intubating dose of pipecuronium can provide consistent muscle relaxation without the need for redosing. Its clinical duration of 110.5 ± 0.3 minutes (at 2×ED95) under balanced anesthesia [1] and the ability to safely administer maintenance doses (one-quarter to one-sixth of the initial dose) [2] ensure a stable surgical field. This reduces the pharmacological complexity of the case and eliminates the hemodynamic fluctuations associated with repeated boluses of shorter-acting agents.

Anesthesia in Reactive Airway Disease & Allergy

Pipecuronium's minimal histamine-releasing properties, even at doses up to 3×ED95 [1], make it a safer choice for patients with asthma, COPD, or a history of drug allergies. Unlike atracurium or mivacurium, which can trigger bronchospasm and hypotension through histamine release, pipecuronium provides long-lasting neuromuscular blockade without compromising respiratory or hemodynamic stability in this vulnerable population [2].

Cost-Sensitive Formulary Procurement

From a procurement perspective, pipecuronium's high potency (6-7× more potent than rocuronium) [1] means that a single vial provides more 'blockade-hours' than an equivalent-cost vial of an intermediate-acting NMBA. In settings where long surgeries are common, such as tertiary care hospitals, the reduced need for redosing and the associated savings in drug, syringe, and nursing time can offset its potentially higher unit cost. The predictable reversal profile with neostigmine [2] also ensures efficient operating room turnover, a key metric for hospital administrators.

Application
Selection Property
Validation Focus
Cardiac surgical hemodynamic models
Heart rate change stability
Heart rate endpoint comparison with pancuronium
Extended-duration neuromuscular block models
Duration-of-action profile
Clinical duration and recovery index endpoint analysis
Histamine release safety endpoint studies
Histamine release incidence
Plasma histamine level monitoring
NMBA cost-utility and dosing optimization models
Potency-adjusted dosing
Redosing frequency and cumulative dose assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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